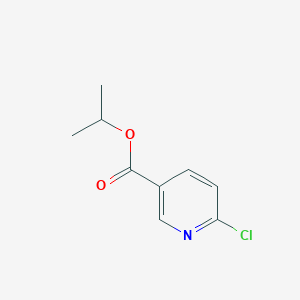

Isopropyl 6-chloronicotinate

Description

Contextual Background of Nicotinate (B505614) Esters in Organic Chemistry

Nicotinate esters, derived from nicotinic acid (also known as niacin or vitamin B3), are a class of compounds with a rich history in organic and medicinal chemistry. belnauka.by Nicotinic acid itself is a vital nutrient with various physiological roles. belnauka.by The esterification of nicotinic acid is a common strategy to modify its properties, such as solubility and reactivity, thereby expanding its utility in chemical synthesis. belnauka.byvaia.com

The esterification process, a fundamental reaction in organic chemistry, involves the reaction of a carboxylic acid with an alcohol to form an ester. vaia.com In the case of nicotinate esters, this transformation allows for the protection of the carboxylic acid group, enabling selective reactions at other positions on the pyridine (B92270) ring. The resulting esters are valuable intermediates for creating a diverse range of substituted pyridine derivatives. researchgate.net Research has explored the synthesis of various nicotinate esters using different alcohols and catalysts to optimize reaction conditions and yields. belnauka.byvaia.com

Significance of 6-Chloronicotinic Acid Derivatives in Chemical Synthesis

The introduction of a chlorine atom at the 6-position of the nicotinic acid scaffold, as seen in 6-chloronicotinic acid and its derivatives, significantly enhances its synthetic versatility. ontosight.ainbinno.com This chlorine atom acts as a leaving group, facilitating a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlumenlearning.comumb.edu

Derivatives of 6-chloronicotinic acid are key building blocks for numerous biologically active molecules, including pharmaceuticals and agrochemicals. ontosight.ainih.govacs.org For instance, they are precursors in the synthesis of neonicotinoid insecticides. nbinno.comchemicalbook.com The reactivity of the chloro-substituent allows for its displacement by various nucleophiles, enabling the introduction of diverse functional groups onto the pyridine ring. This has led to the development of novel compounds with potential applications in medicinal chemistry, such as NK1 receptor antagonists. nih.govacs.org

The general chemical properties of 6-chloronicotinic acid, such as its crystalline nature and solubility in organic solvents, make it a manageable and versatile starting material in a laboratory setting. ontosight.ainbinno.com

Research Trajectories for Isopropyl 6-Chloronicotinate

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of more complex molecules. The compound itself is a derivative of 6-chloronicotinic acid, and its isopropyl ester functionality can influence its reactivity and solubility in organic solvents. nih.gov

One major area of investigation is its use in palladium-catalyzed cross-coupling reactions. mdpi.com These reactions, such as the Suzuki and Heck reactions, are fundamental in modern organic synthesis for creating new chemical bonds. lumenlearning.comumb.edu The chlorine atom on the pyridine ring of this compound is the reactive site for these transformations, allowing for the introduction of various aryl, alkyl, or other functional groups.

Furthermore, research explores the synthesis of novel heterocyclic compounds where this compound serves as a foundational scaffold. By strategically modifying the molecule through reactions at the chloro position, chemists can generate libraries of new compounds for screening in drug discovery and materials science. For example, derivatives of 6-chloronicotinates have been used in the synthesis of compounds targeting specific biological receptors. mdpi.com The isopropyl ester group can also be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H10ClNO2 |

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | propan-2-yl 6-chloropyridine-3-carboxylate |

| InChIKey | ZECYQZQJDTYQHH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C1=CN=C(C=C1)Cl |

Data sourced from PubChem CID 23512700 nih.gov

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

propan-2-yl 6-chloropyridine-3-carboxylate |

InChI |

InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3 |

InChI Key |

ZECYQZQJDTYQHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(C=C1)Cl |

Origin of Product |

United States |

Computational Chemistry and Theoretical Studies of Isopropyl 6 Chloronicotinate

Quantum Chemical Calculations of 6-Chloronicotinate Molecules

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can elucidate geometric parameters, electronic distributions, and energetic properties, offering a detailed picture of the molecule's characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the properties of molecules like isopropyl 6-chloronicotinate. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine various electronic properties. researchgate.netdergipark.org.tr

Key electronic properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Other important electronic descriptors that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are valuable in understanding its potential chemical interactions. For instance, studies on niacin derivatives have utilized DFT to explore their electronic structure and molecular docking characteristics. dergipark.org.tr

Table 1: Predicted Electronic Properties of a Representative 6-Chloronicotinate Derivative (based on analogous compounds)

| Property | Predicted Value | Unit |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Ionization Potential | 7.2 | eV |

| Electron Affinity | 1.5 | eV |

| Electronegativity (χ) | 4.35 | eV |

| Chemical Hardness (η) | 2.85 | eV |

Note: The values in this table are illustrative and based on typical DFT calculation results for structurally similar nicotinic acid derivatives. They are intended to represent the type of data that would be generated for this compound.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are instrumental in determining the stable conformations of a molecule and the energy differences between them. rsc.org

For this compound, ab initio calculations can be used to perform a potential energy surface scan by systematically rotating the rotatable bonds, such as the C-O bond of the ester group. This allows for the identification of local and global energy minima, which correspond to the stable conformers of the molecule. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature. Studies on related molecules like 6-chloronicotinic acid have identified multiple stable conformers using these methods. researchgate.net

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 180° | 0.0 |

Note: This table presents hypothetical data for the conformers of this compound, illustrating the expected output from ab initio calculations based on studies of similar molecules.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this compound does not have established biological targets, these methods can be applied to theoretical targets to understand its potential intermolecular interactions.

Homology modeling could be used to construct a three-dimensional model of a theoretical protein target. Subsequently, docking simulations could be performed to place the optimized conformation of this compound into the binding site of this theoretical target. These simulations would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, molecular modeling has been used to design agonists for the nicotinic acid receptor GPR109A. nih.gov

Prediction of Spectroscopic Characteristics through Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental data to confirm the molecular structure and assign the observed vibrational modes. Computational studies on 3-pyridine carboxaldehyde have demonstrated the accuracy of DFT in predicting vibrational wavenumbers. materialsciencejournal.org

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's photophysical properties.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| 1 | 3100 | C-H stretch (aromatic) |

| 2 | 2980 | C-H stretch (aliphatic) |

| 3 | 1730 | C=O stretch (ester) |

| 4 | 1580 | C=C stretch (aromatic) |

| 5 | 1250 | C-O stretch (ester) |

| 6 | 850 | C-Cl stretch |

Note: This table contains representative vibrational frequencies for this compound based on computational studies of related pyridine (B92270) and ester-containing compounds. The descriptions are general assignments for the expected vibrational modes.

Advanced Analytical Characterization Techniques for Isopropyl 6 Chloronicotinate

Spectroscopic Analysis

Spectroscopic methods provide fundamental insights into the molecular structure and bonding of Isopropyl 6-chloronicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the isopropyl ester group. The aromatic region would likely show three signals for the protons at positions 2, 4, and 5 of the pyridine ring. Their chemical shifts are influenced by the electronegativity of the chlorine atom and the ester group. libretexts.org The isopropyl group would be characterized by a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this would include the carbon atoms of the pyridine ring, the carbonyl carbon of the ester, and the carbons of the isopropyl group. The chemical shift of the carbonyl carbon would appear significantly downfield. The carbons of the pyridine ring would have distinct chemical shifts influenced by the chlorine and ester substituents. libretexts.org The methine and methyl carbons of the isopropyl group would also be clearly distinguishable.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 8.5 - 9.0 | 150 - 155 |

| Pyridine H-4 | 7.8 - 8.2 | 135 - 140 |

| Pyridine H-5 | 7.3 - 7.6 | 120 - 125 |

| Isopropyl CH | 5.0 - 5.3 | 68 - 72 |

| Isopropyl CH₃ | 1.3 - 1.5 | 21 - 23 |

| Carbonyl C=O | - | 164 - 168 |

| Pyridine C-3 | - | 125 - 130 |

| Pyridine C-6 | - | 155 - 160 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and substituted pyridines. libretexts.orglibretexts.orgpdx.edugithub.iopitt.eduepfl.ch Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. Key expected absorptions for this compound include a strong C=O stretching vibration for the ester group, typically in the range of 1720-1740 cm⁻¹. Vibrations associated with the C-O single bond of the ester will also be present. The aromatic pyridine ring will exhibit characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes. The C-Cl stretching vibration is also expected to be observed. researchgate.netnist.govrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. acs.orgcdnsciencepub.comnih.govolemiss.eduresearchgate.net This technique is valuable for confirming the structure of the aromatic core and can also be used to study the vibrational modes of the isopropyl group.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ester) | Stretching | 1720 - 1740 | IR |

| C-O (Ester) | Stretching | 1100 - 1300 | IR |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| C-Cl | Stretching | 600 - 800 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Upon ionization, the molecule will form a molecular ion (M⁺), and the position of this peak in the mass spectrum will confirm the molecular weight. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. chemguide.co.uklibretexts.orgspectrabase.comwhitman.edulibretexts.orgdocbrown.info

The fragmentation of the molecular ion will provide valuable structural clues. Common fragmentation pathways for esters include the loss of the alkoxy group (isopropoxy radical) or the entire ester group. Cleavage of the bond between the isopropyl group and the oxygen atom can lead to the formation of an acylium ion. Fragmentation of the pyridine ring can also occur. chemguide.co.uklibretexts.orgwhitman.edulibretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z Value | Possible Fragment Ion | Fragment Structure |

| 199/201 | [M]⁺ | [C₉H₁₀ClNO₂]⁺ |

| 156/158 | [M - C₃H₇]⁺ | [C₆H₃ClNO₂]⁺ |

| 140/142 | [M - COOC₃H₇]⁺ | [C₅H₃ClN]⁺ |

| 112/114 | [C₄H₂ClN]⁺ | Ring Fragment |

| 43 | [C₃H₇]⁺ | Isopropyl Cation |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. This compound, with its aromatic pyridine ring and non-bonding electrons on the nitrogen and oxygen atoms, is expected to exhibit characteristic absorptions in the UV region. These absorptions are due to π → π* and n → π* electronic transitions. nih.govresearchgate.netscience-softcon.descience-softcon.de The π → π* transitions, originating from the conjugated system of the pyridine ring, are typically of higher energy and result in strong absorption bands. The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are of lower energy and generally have weaker absorption intensities. The position and intensity of these absorption maxima can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination of 6-Chloronicotinate Salts and Derivatives

Chromatographic Purity Assessment and Quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would be suitable for the analysis of this compound. sielc.comservice.gov.uksielc.comresearchgate.netiteh.ai Detection is typically achieved using a UV detector, set at a wavelength where the compound exhibits significant absorbance. This method can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantitative results.

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. A GC method would typically employ a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase). The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert carrier gas (e.g., helium or nitrogen). asianpubs.orgorientjchem.orgderpharmachemica.comnist.govsciensage.info A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC is particularly useful for assessing the presence of volatile impurities.

Typical Chromatographic Conditions:

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV |

| GC | Capillary (e.g., DB-5) | Helium | FID or MS |

Thermal Analysis Techniques for Solid Form Characterization (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Following a comprehensive search of available scientific literature and chemical databases, no specific experimental data from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound could be located.

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is utilized to determine thermal transition temperatures such as melting point, glass transition, and phase changes.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to characterize the thermal stability and decomposition of materials, as well as their composition.

While these techniques are standard for the characterization of chemical compounds, and data exists for structurally related molecules, specific research findings detailing the thermal behavior of this compound are not present in the public domain based on the conducted search. Therefore, data tables and detailed research findings for this specific compound cannot be provided.

Chemical Reactivity and Derivatization of Isopropyl 6 Chloronicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in isopropyl 6-chloronicotinate is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further enhanced by the presence of the electron-withdrawing ester group. In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, which in this case is typically not the chlorine atom but rather a group that could be introduced at another position if the ring were further substituted.

The general mechanism for SNAr involves the addition of a nucleophile to the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and particularly onto the electron-withdrawing groups. The subsequent departure of the leaving group restores the aromaticity of the ring. For a nucleophilic attack to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. In the case of this compound, the ester group helps to activate the ring towards nucleophilic attack.

Functional Group Transformations of the Ester Moiety

The isopropyl ester group of this compound can undergo several important transformations:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloronicotinic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that is the reverse of Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction to completion, a large excess of water is typically used. organic-chemistry.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid. organic-chemistry.org The use of a base, such as sodium hydroxide, ensures that the reaction goes to completion. organic-chemistry.org

Transesterification: This process involves the conversion of the isopropyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is often used as the solvent. mdpi.com

Reduction to Alcohol: The ester group can be reduced to a primary alcohol, (6-chloropyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as esters are less reactive than aldehydes or ketones. mdpi.com Diisobutylaluminum hydride (DIBAL-H) can also be used and may offer greater selectivity. mdpi.com

Reaction with Grignard Reagents: Grignard reagents (R-MgX) react with the ester to produce tertiary alcohols. This reaction proceeds through a double addition of the Grignard reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is more reactive than the starting ester. A second equivalent of the Grignard reagent then rapidly adds to the ketone, and upon acidic workup, a tertiary alcohol is formed. masterorganicchemistry.comyoutube.com It is generally not possible to stop the reaction at the ketone stage. masterorganicchemistry.com

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Acidic) | H2O, H+ catalyst, heat | 6-Chloronicotinic acid |

| Hydrolysis (Basic) | NaOH, H2O, heat | Sodium 6-chloronicotinate |

| Transesterification | R'OH, H+ or OR'- catalyst | Alkyl 6-chloronicotinate |

| Reduction | 1. LiAlH4, Et2O; 2. H3O+ | (6-Chloropyridin-3-yl)methanol |

| Grignard Reaction | 1. 2 equiv. R-MgX, Et2O; 2. H3O+ | Tertiary alcohol |

Reactions Involving the Halogen Substituent (Chlorine at Position 6)

The chlorine atom at the 6-position of the pyridine ring is a key site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a palladium-catalyzed reaction between the aryl chloride and an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This reaction is widely used to synthesize biaryl compounds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine. This is a powerful method for the synthesis of arylamines.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, resulting in the formation of a substituted alkyne.

Heck Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by reacting the aryl chloride with alcohols, amines, or thiols, respectively.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Palladium catalyst, Base | Aryl-substituted pyridine |

| Buchwald-Hartwig | R-NH2 | Palladium catalyst, Base | Amino-substituted pyridine |

| Sonogashira | R-C≡CH | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl-substituted pyridine |

| Heck | Alkene | Palladium catalyst, Base | Alkenyl-substituted pyridine |

| Ullmann | R-OH, R-NH2, or R-SH | Copper catalyst, Base | Aryl ether, amine, or thioether |

Stereochemical Considerations in Reactions Involving the Isopropyl Group

The isopropyl group, being a branched alkyl group, can exert a significant steric influence on the reactivity of the molecule. This steric hindrance can affect the rate and outcome of reactions at adjacent functional groups. For instance, in reactions involving the ester moiety, the bulky nature of the isopropyl group may hinder the approach of nucleophiles to the carbonyl carbon compared to a less hindered methyl or ethyl ester.

In stereoselective reactions, the presence of a chiral center near the isopropyl group could lead to the preferential formation of one stereoisomer over another. While this compound itself is achiral, derivatization reactions could introduce chirality. In such cases, the isopropyl group could play a role in directing the stereochemical outcome of the reaction, a concept known as diastereoselectivity. For a reaction to be stereoselective, there must be a preference for the formation of one stereoisomer over another. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. The steric bulk of the isopropyl group can influence which face of a nearby reactive center is more accessible to an incoming reagent, thus influencing the stereochemistry of the product.

Applications of Isopropyl 6 Chloronicotinate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the chlorine atom at the 6-position of the pyridine (B92270) ring in isopropyl 6-chloronicotinate makes it an excellent starting material for the synthesis of various fused heterocyclic systems. While direct synthetic examples starting from the isopropyl ester are not extensively detailed in publicly available literature, the analogous reactivity of other 6-chloronicotinic acid esters serves as a strong indicator of its potential. The ester group can be readily converted to other functional groups, such as amides or hydrazides, which can then participate in intramolecular cyclization reactions to form bicyclic and polycyclic heterocyclic scaffolds.

For instance, the synthesis of thieno[2,3-b]pyridines, a class of compounds with demonstrated biological activities, often involves the reaction of a substituted pyridine with a sulfur-containing reagent. The chlorine atom in this compound can be displaced by a sulfur nucleophile, initiating a sequence of reactions that lead to the formation of the fused thiophene ring. Similarly, the synthesis of pyrido[2,3-d]pyrimidines, which are core structures in many biologically active molecules, can be envisioned to start from this compound. The ester can be transformed into an amino or hydrazino group, which can then be cyclized with a suitable three-carbon unit to construct the pyrimidine ring fused to the pyridine core. These fused heterocyclic systems are of great interest due to their presence in numerous natural products and pharmaceuticals.

Building Block for Advanced Pharmaceutical Intermediates and Chemical Probes

This compound serves as a crucial intermediate in the synthesis of advanced pharmaceutical ingredients and chemical probes designed to investigate biological processes. Its utility is particularly evident in the development of receptor agonists and in the generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of Retinoid X Receptor (RXR) Agonist Analogs

A significant application of this compound is in the synthesis of analogs of Retinoid X Receptor (RXR) agonists. RXRs are nuclear receptors that play a vital role in regulating various physiological processes, and their agonists are investigated for the treatment of diseases such as cancer and metabolic disorders.

In the synthesis of novel RXR agonist analogs, this compound can be utilized as a key building block. For example, in the preparation of analogs of 6-(ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic acid (NEt-4IB), the chlorine atom of this compound can be displaced by an appropriate aniline (B41778) derivative through a nucleophilic aromatic substitution reaction. The resulting intermediate, containing the core nicotinic acid ester scaffold, can then be further modified to produce a range of analogs. These synthetic efforts aim to develop RXR agonists with improved selectivity and reduced cross-reactivity with other nuclear receptors, thereby minimizing potential side effects.

Synthesis of Related Nicotinate (B505614) Derivatives for Structure-Activity Relationship Studies (focused on synthetic aspects)

The systematic modification of a lead compound to understand the relationship between its chemical structure and biological activity is a cornerstone of drug discovery. This compound is an ideal starting point for the synthesis of a library of nicotinate derivatives for such structure-activity relationship (SAR) studies.

The reactivity of the 6-chloro position allows for the introduction of a wide variety of substituents through nucleophilic substitution reactions. By reacting this compound with a diverse set of amines, alcohols, thiols, or organometallic reagents, chemists can generate a large number of analogs with modifications at this position. Furthermore, the isopropyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a range of amines or alcohols to create a library of amides and other esters. This systematic variation of the substituents on the pyridine ring allows researchers to probe the structural requirements for optimal biological activity, providing valuable insights for the design of more potent and selective therapeutic agents.

Role in Coordination Chemistry and Material Science (e.g., as a counter-ion in coordination polymers)

Beyond its applications in life sciences, the parent acid of this compound, 6-chloronicotinic acid, has been shown to play a role in the field of coordination chemistry and material science. Specifically, the 6-chloronicotinate anion can act as a counter-ion in the formation of coordination polymers.

In a notable example, a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine was synthesized, where the 6-chloronicotinate anion was not directly coordinated to the metal center but instead acted as a counter-ion, balancing the charge of the cationic polymer chain. In the crystal structure, the polymeric chains, the 6-chloronicotinate anions, and water molecules of crystallization are held together by an extensive network of hydrogen bonds. This demonstrates the potential of 6-chloronicotinate to influence the supramolecular architecture of coordination compounds, which is a critical aspect in the design of functional materials with specific properties, such as porosity, magnetism, or luminescence.

Table 1: Crystallographic Data for a Nickel(II) Coordination Polymer with 6-Chloronicotinate as a Counter-ion

| Parameter | Value |

| Chemical Formula | {Ni(C₁₀H₈N₂)(H₂O)₄₂·4H₂O}n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (3) |

| b (Å) | 13.9876 (4) |

| c (Å) | 11.4567 (3) |

| β (°) | 118.014 (1) |

| Volume (ų) | 1589.69 (8) |

| Z | 2 |

This data is based on a published crystal structure and is presented here for illustrative purposes.

Development of Novel Agrochemical Intermediates

The chloronicotinyl scaffold is a well-established pharmacophore in the agrochemical industry, with many successful insecticides belonging to the neonicotinoid class. While direct evidence for the use of this compound in the synthesis of commercial agrochemicals is limited in publicly accessible literature, its structural similarity to known precursors suggests its potential as a valuable intermediate in the development of new crop protection agents.

For instance, the synthesis of asymmetric chloronicotinyl insecticides, such as 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine, involves the use of a 6-chloropyridine derivative. The synthetic strategies employed for such molecules could potentially be adapted to utilize this compound as a starting material. The ester group could be modified to introduce the necessary side chains, while the 6-chloro substituent is a key feature for the desired biological activity. The development of novel insecticides, fungicides, and herbicides often relies on the exploration of new chemical space around known active scaffolds, and this compound represents a readily available building block for such exploratory synthesis.

Q & A

Q. What are the standard synthetic routes for Isopropyl 6-chloronicotinate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 6-chloronicotinic acid with isopropanol under acidic catalysis. Key parameters include:

- Catalyst choice : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) are commonly used.

- Temperature : Reflux conditions (80–100°C) for 12–24 hours ensure high yields .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials . Optimization Tip : Monitor reaction progress via TLC or HPLC to adjust time and catalyst loading.

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm ester formation (e.g., isopropyl CH3 peaks at δ 1.2–1.4 ppm; aromatic protons at δ 8.2–8.8 ppm) .

- FTIR : C=O ester stretch (~1720 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 214) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal lattice parameters for derivatives like 6-chloronicotinate salts?

Discrepancies in lattice parameters (e.g., monoclinic vs. orthorhombic systems) often arise from:

- Sample purity : Trace solvents or impurities alter unit cell dimensions. Use high-purity solvents and vacuum drying .

- Data collection : Ensure low-temperature (100 K) measurements to minimize thermal motion artifacts .

- Refinement software : SHELXL (with Hirshfeld surface analysis) improves accuracy for hydrogen bonding and π-π interactions . Example : For 2-aminopyridinium 6-chloronicotinate, reported monoclinic parameters (a = 8.6844 Å, b = 10.8112 Å, c = 11.9235 Å) were validated via SHELX refinement .

Q. What experimental designs are recommended to analyze non-covalent interactions in this compound crystals?

- Hydrogen bonding : Use X-ray crystallography to identify N–H⋯O and C–H⋯O interactions. For example, N3–H⋯O2 (2.86 Å) stabilizes dimeric units in 2-aminopyridinium salts .

- π-π stacking : Measure centroid distances (e.g., 3.6295 Å in 6-chloronicotinate derivatives) using Mercury software .

- Thermal analysis : DSC/TGA reveals stability trends linked to intermolecular forces .

Q. How should researchers address discrepancies in bioactivity data for 6-chloronicotinate derivatives?

- Systematic review : Apply PRISMA guidelines to screen studies for methodological rigor (e.g., sample size, controls) .

- Meta-analysis : Pool IC50 values using random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) . Case Study : Conflicting IC50 values for GPCR modulation (e.g., 0.5–5 µM) may arise from differences in receptor subtypes or solvent polarity .

Methodological Guidance

Q. What strategies improve reproducibility in synthesizing this compound?

- Stoichiometry control : Use a 1:1.2 molar ratio (acid:isopropanol) to compensate for alcohol volatility .

- Moisture exclusion : Employ Schlenk techniques or molecular sieves to prevent ester hydrolysis.

- Validation : Cross-check melting points (e.g., 45–47°C) and spectroscopic data against literature .

Q. How can researchers design robust structure-activity relationship (SAR) studies for 6-chloronicotinate derivatives?

- Variable selection : Test substituents at the pyridine C2/C4 positions (e.g., methyl, nitro groups) to assess electronic effects .

- Statistical models : Use multivariate regression (e.g., PLS) to correlate logP, dipole moments, and bioactivity .

- Control experiments : Include parent 6-chloronicotinic acid and ester analogs (e.g., methyl, ethyl) as benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.